molecular formula C6H5BrF3N3O B2376612 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide CAS No. 2260931-24-4

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

Cat. No.: B2376612
CAS No.: 2260931-24-4
M. Wt: 272.025
InChI Key: ZCMGDVHBLMJKKK-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Safety and Hazards

The compound causes severe skin burns and eye damage. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, face protection, and ensuring good ventilation are recommended .

Future Directions

The pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide” could be in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) along with the carboxamide group.

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3O/c1-13-3(5(11)14)2(7)4(12-13)6(8,9)10/h1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGDVHBLMJKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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